1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione
Brand Name: Vulcanchem
CAS No.: 797780-68-8
VCID: VC21387800
InChI: InChI=1S/C17H15NO3/c1-12-5-4-6-13(11-12)21-10-9-18-15-8-3-2-7-14(15)16(19)17(18)20/h2-8,11H,9-10H2,1H3
SMILES: CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(=O)C2=O
Molecular Formula: C17H15NO3
Molecular Weight: 281.3g/mol

1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione

CAS No.: 797780-68-8

Cat. No.: VC21387800

Molecular Formula: C17H15NO3

Molecular Weight: 281.3g/mol

* For research use only. Not for human or veterinary use.

1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione - 797780-68-8

Specification

CAS No. 797780-68-8
Molecular Formula C17H15NO3
Molecular Weight 281.3g/mol
IUPAC Name 1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione
Standard InChI InChI=1S/C17H15NO3/c1-12-5-4-6-13(11-12)21-10-9-18-15-8-3-2-7-14(15)16(19)17(18)20/h2-8,11H,9-10H2,1H3
Standard InChI Key RWKDSFLXAGJHDZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(=O)C2=O
Canonical SMILES CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(=O)C2=O

Introduction

Chemical Structure and Properties

Molecular Identification

1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione is characterized by specific molecular identifiers that distinguish it from other isatin derivatives. The compound has a CAS registry number of 797780-68-8, which serves as its unique identifier in chemical databases. Its molecular formula is C17H15NO3, indicating a composition of 17 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight of the compound is 281.3 g/mol, which places it in the category of small organic molecules with potential drug-like properties.

Structural Features

The structural composition of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione consists of an indoline-2,3-dione core (isatin) with a meta-tolyloxy substituent attached via an ethyl linker. The IUPAC name for this compound is 1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione, which describes its structural arrangement. The chemical structure can be represented by several notations, including:

  • Standard InChI: InChI=1S/C17H15NO3/c1-12-5-4-6-13(11-12)21-10-9-18-15-8-3-2-7-14(15)16(19)17(18)20/h2-8,11H,9-10H2,1H3

  • Standard InChIKey: RWKDSFLXAGJHDZ-UHFFFAOYSA-N

  • SMILES: CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(=O)C2=O

Table 1: Chemical Identifiers and Properties of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione

PropertyValue
CAS No.797780-68-8
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
IUPAC Name1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione
InChIKeyRWKDSFLXAGJHDZ-UHFFFAOYSA-N
PubChem Compound ID2142131

Structural Comparison with Related Compounds

The structural features of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione can be better understood by comparing it with related isatin derivatives. Several structural analogs have been documented in the literature:

  • 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione (CAS: 620931-48-8), which differs by having a methyl group at the 5-position of the indoline ring and an ortho-tolyloxy substituent instead of meta.

  • 1-(2-Propynyl)-1H-indole-2,3-dione (CAS: 4290-87-3), which has a propynyl substituent at the N-position instead of a tolyloxy-ethyl group .

  • 1-ethyl-1H-indole-2,3-dione (CAS: 4290-94-2), a simpler analog with just an ethyl group at the N-position .

These structural variations affect the physicochemical properties and biological activities of the compounds, making them suitable for different applications in medicinal chemistry.

Synthesis Methods

General Synthetic Approaches for Isatin Derivatives

The synthesis of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione likely follows methodologies similar to those used for other N-substituted isatin derivatives. The general approach involves N-alkylation of isatin with appropriate reagents. Based on the synthesis methods for related compounds, several approaches can be inferred:

Stolle Isatin Synthesis

This method, commonly used for isatin derivatives, involves the reaction of an aniline derivative with oxalyl chloride to form an intermediate that undergoes cyclization to form the isatin core structure . For N-substituted derivatives, this would be followed by alkylation of the nitrogen atom with appropriate reagents.

N-Alkylation of Isatin

A direct approach involves the N-alkylation of isatin with 2-(m-tolyloxy)ethyl halide in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically takes place in aprotic solvents like DMF or acetone .

Reaction Mechanisms

The synthesis of N-substituted isatins, including 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione, typically involves nucleophilic substitution reactions. The nitrogen atom of isatin acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent, displacing the leaving group. The mechanism can be summarized as follows:

  • Deprotonation of the isatin N-H by a base to form a more reactive nucleophile

  • Nucleophilic attack on the alkylating agent (e.g., 2-(m-tolyloxy)ethyl halide)

  • Formation of the N-alkylated product

Synthetic Challenges and Optimization

The synthesis of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione may present several challenges:

  • Regioselectivity: Ensuring alkylation occurs at the nitrogen rather than at the carbonyl oxygen requires careful control of reaction conditions.

  • Purification: Separation of the desired product from reaction by-products and unreacted starting materials.

  • Yield optimization: Maximizing the yield through careful selection of reagents, solvents, and reaction conditions.

Biological Activities and Applications

Pharmacological Properties

The indoline-2,3-dione (isatin) core structure is recognized for its diverse pharmacological properties, which likely extend to 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione. The compound's biological activities may include:

Antimicrobial Activity

Isatin derivatives, including those with aryloxy substituents, have demonstrated antimicrobial activities against various pathogens. The presence of the m-tolyloxy group may contribute to the compound's ability to interact with microbial targets.

Anti-neuroinflammatory Activity

Recent research has explored the anti-neuroinflammatory potential of isatin derivatives, which may be relevant to 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione . Neuroinflammation plays a crucial role in the progression of neurodegenerative disorders such as Alzheimer's disease, making compounds that can modulate this process of significant interest.

Structure-Activity Relationships

The biological activities of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione are influenced by its structural features:

  • The indoline-2,3-dione core provides a scaffold that can interact with various biological targets.

  • The m-tolyloxy substituent may enhance lipophilicity and membrane permeability.

  • The ethyl linker provides flexibility that may allow the molecule to adapt its conformation for optimal target binding.

Comparative studies with related compounds could provide insights into how structural modifications affect biological activity. For instance, the position of the methyl group on the phenoxy ring (ortho, meta, or para) may influence the compound's interaction with biological targets.

Research Methodologies and Analytical Techniques

Characterization Methods

The characterization of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione typically involves a combination of analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the molecular structure by analyzing the chemical shifts of protons (1H-NMR) and carbon atoms (13C-NMR). For 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione, key spectral features would include signals corresponding to:

  • The aromatic protons of both the indoline and tolyl rings

  • The methyl group protons of the tolyl ring

  • The methylene protons of the ethyl linker

  • The carbonyl carbon signals of the indoline-2,3-dione moiety

Mass Spectrometry

Mass spectrometry helps confirm the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione would be at m/z 281, corresponding to its molecular weight.

Infrared Spectroscopy

IR spectroscopy provides information about functional groups present in the molecule. Characteristic absorption bands for 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione would include:

  • C=O stretching vibrations of the carbonyl groups

  • C-O-C stretching of the ether linkage

  • C-H stretching of the methyl group

  • Aromatic C=C stretching vibrations

Biological Assay Methods

The evaluation of the biological activities of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione may involve various assay methods:

Antimicrobial Assays

Minimum Inhibitory Concentration (MIC) determinations against various bacterial and fungal pathogens can assess the antimicrobial potential of the compound.

Cytotoxicity Assays

Cell viability assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (Sulforhodamine B) assay can evaluate the compound's effects on cancer cell lines.

Anti-neuroinflammatory Assays

Assays measuring the inhibition of pro-inflammatory cytokine production in activated microglia can assess the compound's potential in modulating neuroinflammation .

Comparative Analysis with Related Compounds

Structural Comparisons

Table 2: Comparison of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dioneC17H15NO3281.3 g/molBase structure with m-tolyloxy-ethyl at N-position
5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dioneC18H17NO3295.338 g/molAdditional methyl at 5-position and o-tolyloxy instead of m-tolyloxy
1-(2-Propynyl)-1H-indole-2,3-dioneC11H7NO2185.18 g/molPropynyl group at N-position instead of tolyloxy-ethyl
1-ethyl-1H-indole-2,3-dioneC10H9NO2175.18 g/molSimple ethyl group at N-position

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient and environmentally friendly synthetic routes for 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione, potentially employing:

  • Green chemistry approaches using less hazardous reagents and solvents

  • Catalyst optimization to improve yield and reduce reaction time

  • Flow chemistry methods for scalable production

Biological Activity Exploration

Further investigation of the compound's biological activities could include:

  • Detailed structure-activity relationship studies with systematic variations in the substituents

  • Target identification to elucidate the molecular mechanisms underlying its biological effects

  • In vivo studies to assess efficacy and safety in appropriate disease models

Drug Delivery Strategies

Research into novel drug delivery systems for 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione and related compounds could enhance their therapeutic potential by:

  • Improving solubility and bioavailability

  • Enabling targeted delivery to specific tissues or cell types

  • Controlling release kinetics for optimized pharmacological effects

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